N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-2-24-16-10-8-15(9-11-16)23-19-18-17(14-6-4-3-5-7-14)12-25-20(18)22-13-21-19/h3-13H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOVZCMQHVYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the construction of the thienopyrimidine core followed by the introduction of the phenyl and ethoxyphenyl substituents. One common method involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with phenyl and ethoxyphenyl amines in the presence of a base such as N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms in the intermediate stages of its synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity is attributed to its ability to inhibit certain kinases involved in cell cycle regulation .
Comparison with Similar Compounds
Structural Analogs within the Thieno[2,3-d]pyrimidine Class
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group in the target compound improves water solubility compared to methyl or chloro substituents (e.g., 3,4-dimethylphenyl or 4-chlorophenyl analogs) . Ethoxy’s longer alkyl chain may also reduce metabolic degradation relative to methoxy groups .
- In contrast, the ethoxy group’s electron-donating nature may favor interactions with hydrophobic pockets .
Heterocycle Variations: Thieno- vs. Pyrrolo-pyrimidines
Compound N-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () shares the 4-arylamine substitution but replaces the thieno ring with a pyrrolo group. Key differences include:
- Solubility: The pyrrolo core’s nitrogen-rich structure may enhance solubility compared to thieno analogs, though this is offset by the methoxy group’s lower hydrophilicity relative to ethoxy .
Substituent Conformation and Crystal Packing
highlights how substituent orientation affects molecular interactions. For example:
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (12.8°–86.1°) influence hydrogen bonding and crystal packing .
- Hydrogen Bonding : The target compound’s ethoxyphenyl group may participate in C–H⋯O interactions, similar to the methoxy group in , stabilizing crystal structures and improving formulation stability .
Biological Activity
Overview
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class, characterized by its unique structural features, which include a thieno[2,3-d]pyrimidine core and various substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17N3OS |
| CAS Number | 72008227 |
| Molecular Weight | 353.43 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activities, affecting various signaling pathways within cells. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For example:
- Inhibition of COX Enzymes : In vitro studies have demonstrated that related thienopyrimidine derivatives can effectively inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 ± 0.01 μmol) .
Anticancer Activity
The compound's potential in cancer treatment has also been explored:
- Inhibition of Cancer Cell Proliferation : Similar thieno[2,3-d]pyrimidine derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells by inhibiting d-Dopachrome tautomerase activity . This suggests that this compound may possess anticancer properties.
Case Studies
- Study on COX Inhibition :
- Cancer Cell Line Studies :
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics:
| Structural Feature | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances lipophilicity and receptor binding affinity |
| Phenyl Substituent | Modulates electronic properties affecting enzyme interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, as demonstrated in structurally analogous thienopyrimidine derivatives. For example, coupling reactions between 4-chlorothieno[2,3-d]pyrimidine and substituted anilines under nitrogen atmosphere yield target compounds with yields ranging from 40–60% . Key optimization steps include:
- Temperature control (e.g., 80–100°C in DMF or DMSO).
- Use of NaH or K₂CO₃ as a base to deprotonate the amine.
- Purification via column chromatography (e.g., eluent: ethyl acetate/hexane mixtures).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H NMR and ¹³C NMR : Compare chemical shifts with analogs (e.g., δ ~8.6 ppm for pyrimidine protons; aromatic protons in δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C₂₀H₁₈N₃OS: 340.12).
- Melting Point Analysis : Ensure consistency with literature (e.g., analogs like N-(4-chlorophenyl) derivatives melt at 190–194°C) .
Q. What in vitro assays are suitable for evaluating its enzyme inhibitory activity?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays or radiometric ³³P-ATP incorporation assays for kinases (e.g., ALK, EGFR) .
- Phosphodiesterase (PDE) Inhibition : Measure cAMP/cGMP hydrolysis via ELISA or fluorogenic substrates (IC₅₀ values typically <1 µM for potent analogs) .
- Dose-Response Curves : Test concentrations from 1 nM to 10 µM; include positive controls (e.g., staurosporine for kinases).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against kinase isoforms?
- Methodological Answer :
- Scaffold Modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky substituents to alter binding pocket interactions .
- Molecular Docking : Use X-ray crystal structures of kinase domains (e.g., PDB entries for ALK or JAK1) to predict binding modes .
- Selectivity Profiling : Screen against panels of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What mechanisms underlie its apoptosis-inducing activity in cancer cells?
- Methodological Answer :
- Caspase Activation Assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) in treated cell lines .
- Western Blotting : Quantify pro-apoptotic markers (e.g., Bax, cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2) .
- Mitochondrial Membrane Potential : Use JC-1 dye to assess depolarization, a hallmark of intrinsic apoptosis pathways .
Q. How can contradictory data on its therapeutic efficacy across cell lines be resolved?
- Methodological Answer :
- Cell Line Authentication : Verify genetic backgrounds (e.g., STR profiling) to rule out cross-contamination.
- Microenvironment Mimicry : Test efficacy in 3D spheroid models or co-cultures with stromal cells to better replicate in vivo conditions.
- Pharmacokinetic Profiling : Measure intracellular drug accumulation via LC-MS to correlate efficacy with bioavailability .
Q. What strategies enhance selectivity for phosphodiesterases over kinases?
- Methodological Answer :
- Fragment-Based Design : Introduce polar groups (e.g., -OH, -NH₂) to exploit PDE active-site residues while avoiding kinase ATP-binding pockets .
- Allosteric Modulation : Modify the thienopyrimidine core to target PDE regulatory domains instead of catalytic sites.
Q. How should in vivo pharmacokinetic and toxicity studies be designed for this compound?
- Methodological Answer :
- Dose Formulation : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline for intraperitoneal administration .
- Plasma Half-Life : Collect blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS analysis.
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters in rodent models .
Q. What computational tools can predict its polypharmacology and off-target effects?
- Methodological Answer :
- PharmMapper Server : Predict target proteins using reverse pharmacophore matching.
- SwissTargetPrediction : Analyze ligand similarity to known bioactive molecules.
- Molecular Dynamics Simulations : Simulate binding stability to prioritized targets (e.g., JAK1, PDE4D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
